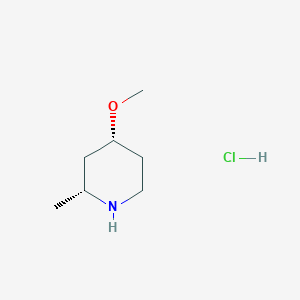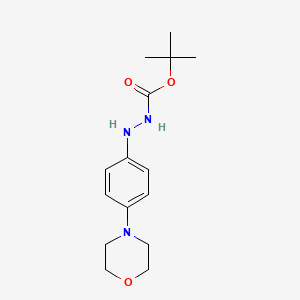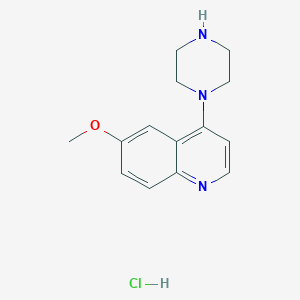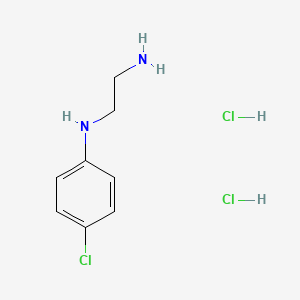
N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride
概要
説明
The compound “N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride” is a derivative of ethane-1,2-diamine, which is a type of alkylamine. It has a phenyl group substituted with a chlorine atom attached to one of the nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or through the reaction of amines with alkyl halides .Molecular Structure Analysis
The compound likely has a linear segment (the ethane-1,2-diamine part) with a phenyl ring (the 4-chloro-phenyl part) extending from one of the nitrogen atoms. The presence of the chlorine atom on the phenyl ring would make that part of the molecule more electronegative .Chemical Reactions Analysis
Amines, such as this compound, can participate in a variety of chemical reactions, including acid-base reactions, nucleophilic substitutions, and reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amine groups and the polarizable phenyl ring could influence its solubility, boiling point, and melting point .科学的研究の応用
Catalytic Applications
N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride and its derivatives have been utilized as catalysts in various chemical reactions. The compound has been involved in the synthesis of complex organic compounds through multicomponent reactions, demonstrating its versatility and efficiency in promoting chemical transformations. For instance, a study highlighted its catalytic activity in the production of specific organic compounds like 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s and 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones (Zare et al., 2017).
Structural and Coordination Chemistry
The compound has been integral in the synthesis and structural analysis of copper(I) complexes. These complexes, characterized by various spectroscopic techniques and crystal structure analyses, demonstrate the compound's role in forming structurally significant and potentially functional chemical entities. For example, the research detailed the synthesis, characterization, and structural features of copper(I) complexes with ligands derived from N1-(4-Chloro-phenyl)-ethane-1,2-diamine, showcasing its utility in coordination chemistry (Dehghanpour et al., 2009).
作用機序
Target of Action
Similar compounds have been reported to exhibit antimicrobial and antiproliferative activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, leading to downstream effects such as antimicrobial and antiproliferative activities .
Result of Action
Similar compounds have been reported to exhibit significant effects on both allergic asthma and allergic itching .
Safety and Hazards
生化学分析
Biochemical Properties
N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride plays a vital role in biochemical reactions. It interacts with enzymes such as glutathione peroxidase and glutathione reductase, enhancing their activity and contributing to the reduction of oxidative stress . This compound also binds to catalase, aiding in the scavenging of hydrogen peroxide . These interactions highlight its potential as an antioxidant and its role in maintaining cellular redox balance.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been shown to protect dopaminergic neurons from oxidative stress by reducing reactive oxygen species levels and boosting the glutathione system . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to improved cell function and resilience against oxidative damage.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules. It enhances the activity of enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . By binding to these enzymes, the compound facilitates the reduction of hydrogen peroxide and other reactive oxygen species, thereby protecting cells from oxidative damage. This mechanism underscores its potential as a therapeutic agent for conditions associated with oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, maintaining its biochemical activity for extended periods . Its degradation products and long-term effects on cellular function require further investigation. Studies have shown that prolonged exposure to this compound can lead to sustained antioxidant effects, but potential adverse effects need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial antioxidant properties without significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glutathione peroxidase and glutathione reductase, influencing the glutathione metabolism pathway . This compound also affects metabolic flux and metabolite levels, contributing to the maintenance of cellular redox balance and protection against oxidative stress.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, including the cytoplasm and mitochondria . Its localization and accumulation within these compartments are crucial for its antioxidant activity and protective effects against oxidative damage.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with key enzymes involved in oxidative stress response . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these specific compartments, enhancing its efficacy as an antioxidant.
特性
IUPAC Name |
N'-(4-chlorophenyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.2ClH/c9-7-1-3-8(4-2-7)11-6-5-10;;/h1-4,11H,5-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQFLOATLGUROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCN)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




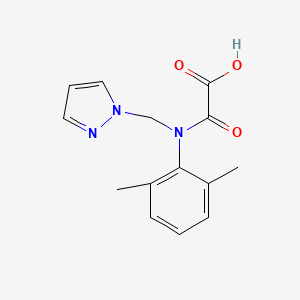
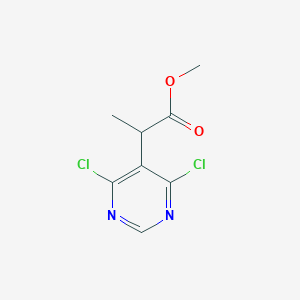
![4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1433342.png)
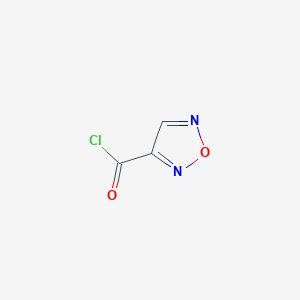

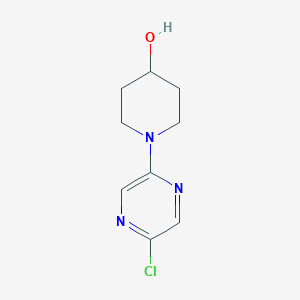
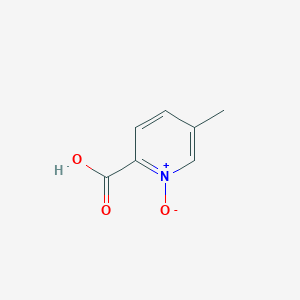
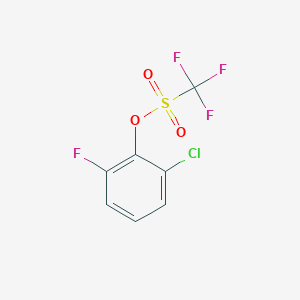
![8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1433348.png)
